molecular formula C15H20FNO2 B7500713 N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide

N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide

Cat. No. B7500713
M. Wt: 265.32 g/mol
InChI Key: BIATVWAXNJJAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide, also known as AB-FUBINACA, is a synthetic cannabinoid that is structurally similar to the active ingredient in marijuana. It was first synthesized in 2012 and has since gained popularity as a recreational drug due to its psychoactive effects. However, it also has potential applications in scientific research due to its ability to interact with the endocannabinoid system in the body.

Mechanism of Action

N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. This activation leads to a range of effects, including altered perception, mood, and cognition. It also has some affinity for the CB2 receptor, which is primarily found in the immune system and may play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide are similar to those of marijuana, but much more potent due to its high affinity for the CB1 receptor. These effects can include euphoria, relaxation, altered perception, and increased appetite. However, it can also have negative effects such as anxiety, paranoia, and psychosis, particularly at high doses.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide in lab experiments is its high potency, which allows for more precise and controlled dosing. It also has a long half-life, which can be useful for studying the effects of chronic exposure. However, its psychoactive effects can also make it difficult to use in certain types of experiments, and its potential for abuse and addiction must be carefully considered.

Future Directions

There are many potential future directions for research involving N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide. One area of interest is its potential as a therapeutic agent for various disorders related to the endocannabinoid system, such as chronic pain, anxiety, and depression. It may also have applications in the study of addiction and drug abuse, as well as in the development of new drug delivery systems. However, further research is needed to fully understand its effects and potential uses.

Synthesis Methods

The synthesis of N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide involves the reaction of a cyclohexylamine with 4-fluoro-3-methoxybenzoyl chloride, followed by methylation of the resulting amine with methyl iodide. The resulting product is then purified and characterized using spectroscopic techniques.

Scientific Research Applications

N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide has been used in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a role in various physiological processes such as pain sensation, mood regulation, and appetite control. By interacting with these receptors, N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide can help researchers better understand the mechanisms underlying these processes and potentially develop new treatments for related disorders.

properties

IUPAC Name

N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIATVWAXNJJAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide

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